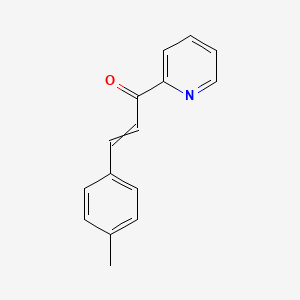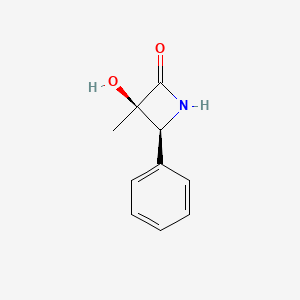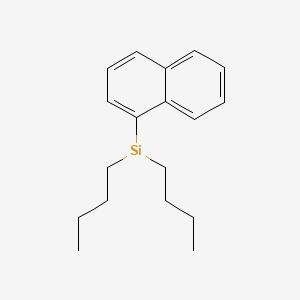
Dibutyl(naphthalen-1-YL)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(naphthalen-1-YL)silyl is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a naphthalene ring attached to a silicon atom, which is further bonded to two butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(naphthalen-1-YL)silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene with dibutyldichlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(naphthalen-1-YL)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dibutyl(naphthalen-1-YL)silyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dibutyl(naphthalen-1-YL)silyl involves its interaction with various molecular targets The silicon atom in the compound can form bonds with other atoms or molecules, leading to the formation of new compounds or materials The naphthalene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylbis(naphthalen-1-YL)silane: This compound has two naphthalene rings attached to the silicon atom, providing different structural and chemical properties.
Naphthalen-1-yl-selenyl derivatives: These compounds contain selenium instead of silicon and exhibit different reactivity and applications.
Naphthalen-1-yl-propenone derivatives: These compounds have a propenone group attached to the naphthalene ring, leading to different chemical behavior.
Uniqueness
Dibutyl(naphthalen-1-YL)silyl is unique due to the presence of both butyl groups and a naphthalene ring attached to the silicon atom. This combination provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
143278-00-6 |
|---|---|
Formule moléculaire |
C18H25Si |
Poids moléculaire |
269.5 g/mol |
InChI |
InChI=1S/C18H25Si/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
Clé InChI |
CYKXOEQSWALHRR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


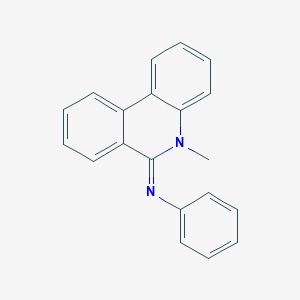
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

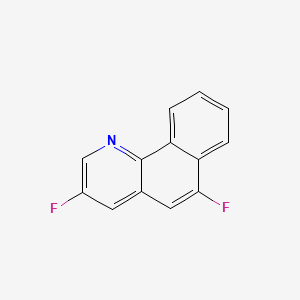
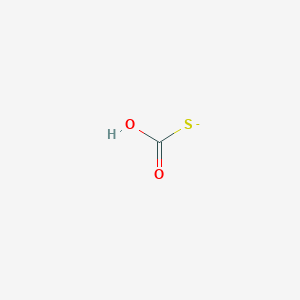
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
